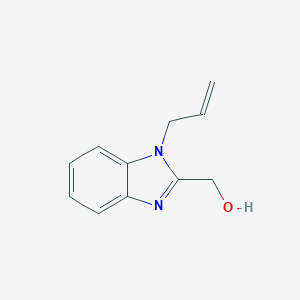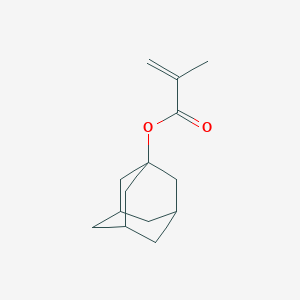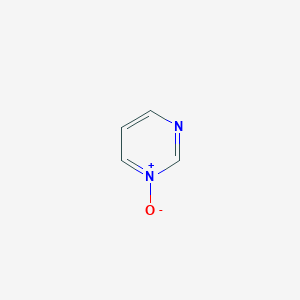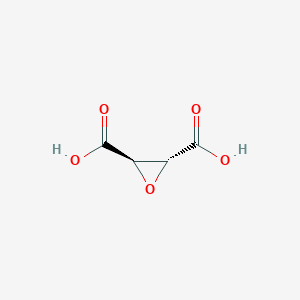
trans-2,3-Epoxysuccinic acid
Übersicht
Beschreibung
Trans-2,3-epoxysuccinic acid is a biogenic acid that can be produced by certain microorganisms, such as Paecilomyces varioti, in specific culture conditions. The accumulation of this compound, along with succinic acid, has been observed in shake cultures of decationized refiner's blackstrap molasses, particularly when the medium is supplemented with copper and iron ions at certain concentrations .
Synthesis Analysis
The synthesis of trans-2,3-epoxysuccinic acid can be achieved through biotransformation processes. For instance, Paecilomyces varioti Bainier has been shown to accumulate trans-2,3-epoxysuccinic acid in a medium containing specific concentrations of Cu2+ and Fe3+ ions . Additionally, the resolution of esters of trans-epoxysuccinic acid has been successfully performed using enzymatic procedures, such as transesterification catalyzed by lipase from Rhizopus javanicus .
Molecular Structure Analysis
The molecular structure of trans-2,3-epoxysuccinic acid is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This functional group is highly reactive due to ring strain, making the compound a valuable intermediate for various chemical reactions. The structural analysis of related enzymes, such as cis-epoxysuccinate hydrolase, has provided insights into the stereoselective mechanisms that could be involved in the synthesis and transformation of epoxysuccinic acids .
Chemical Reactions Analysis
Trans-2,3-epoxysuccinic acid can undergo a range of chemical reactions. One such reaction is hydrogenolysis, which can be performed without a solvent using supported palladium catalysts. This process results in the production of malic, succinic, and diglycolic acids, indicating that trans-2,3-epoxysuccinic acid can be converted into other useful compounds . The solid-phase reaction suggests that dissociated hydrogen can migrate into the epoxysuccinic acid powder, facilitating the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2,3-epoxysuccinic acid are influenced by its functional groups. The epoxide group, in particular, imparts a degree of reactivity that allows the compound to participate in various chemical transformations. The presence of carboxylic acid groups also contributes to the compound's acidity and solubility in water. While specific physical properties such as melting point and solubility are not detailed in the provided papers, these properties can be inferred based on the functional groups present in the molecule. The reactivity of the epoxide group also suggests that trans-2,3-epoxysuccinic acid could be a versatile intermediate in organic synthesis .
Wissenschaftliche Forschungsanwendungen
It accumulates in cultures of Paecilomyces varioti and is influenced by the presence of Cu2+ and Fe3+ ions (Ling et al., 1978).
Enzymatic procedures for the resolution of esters of trans-epoxysuccinic acid have been investigated, indicating its relevance in organic synthesis (Crout, Gaudet, & Hallinan, 1993).
Its biosynthesis has been studied, including the incorporation of molecular oxygen into the compound by Aspergillus fumigatus (Aida & Foster, 1962).
Trans-2,3-Epoxysuccinic acid is used in the synthesis of therapeutics, such as an inhibitor of cysteine proteinases, which has potential in the treatment of muscular dystrophy (Tamai et al., 1987).
It can be transformed biologically into D(-)-tartaric acid by certain bacterial strains, demonstrating its role in microbial metabolism (Li et al., 2007).
Its derivatives have been shown to have inhibitory activities on papain, contributing to the understanding of enzyme-inhibitor interactions (Hanada et al., 1978).
The compound has been identified as a product of fungal metabolism, which can be converted to meso-tartaric acid (Martin & Foster, 1955).
Its stereochemistry influences its potency and selectivity for cysteine proteases (Schaschke et al., 1997).
Studies on the diethyl esters of cis- and trans-epoxysuccinic acid have explored their potential carcinogenic properties (Boyland & Down, 1971).
It has been used in solid-phase hydrogenolysis studies, exploring its reaction properties (Kitamura, Harada, & Osawa, 1997).
The compound serves as a basis for synthesizing biodegradable polymers, indicating its utility in materials science (Zavradashvili et al., 2013).
Its derivatives have been evaluated for their effectiveness in inhibiting specific muscle proteases (Hara & Takahashi, 1983).
Its role in the microbial conversion of cis-epoxysuccinic acid, leading to the production of d-tartaric acid, has been investigated (Bickerton, 2016).
It has been involved in studies on the expression and production of recombinant enzymes, such as cis-epoxysuccinate hydrolase (Wang et al., 2012).
The synthetic methods and chemical reactions involving trans-2,3-Epoxysuccinic acid have been comprehensively reviewed, highlighting its importance as a chemical intermediate (Wang Bao-hu, 2014).
Studies have elucidated the structure and synthesis of E–64, a thiol protease inhibitor, which includes trans-epoxysuccinic acid as a component (Hanada et al., 1978).
Research on the optimization of culture conditions for producing cis-epoxysuccinic acid hydrolase using response surface methodology indicates its industrial application potential (Li et al., 2008).
The compound has been used in the assembly of silver(I) complexes, showing its application in coordination chemistry (Fang et al., 2011).
Studies have focused on enhancing the efficiency and stability of cis-epoxysuccinic acid hydrolase by fusion with carbohydrate binding modules and immobilization, relevant for biotechnological applications (Wang et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds . It has been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .
Eigenschaften
IUPAC Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331465, DTXSID601016973 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-oxirane-2,3-dicarboxylic acid | |
CAS RN |
17015-08-6, 141-36-6 | |
| Record name | (-)-trans-2,3-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-trans-Epoxysuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-trans-Epoxysuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

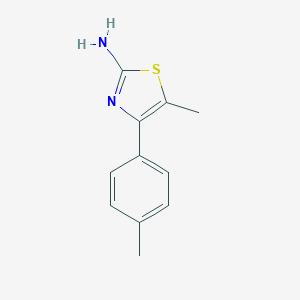
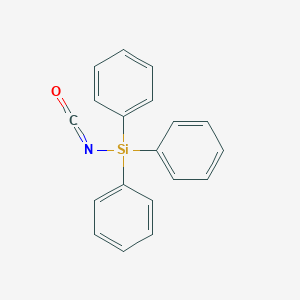
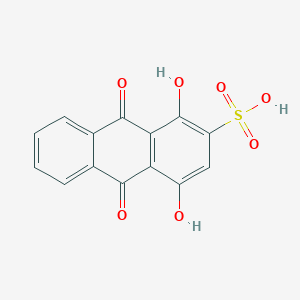
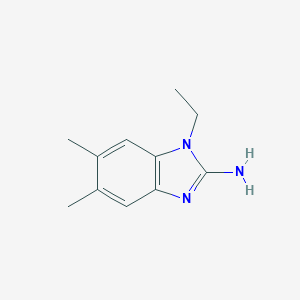
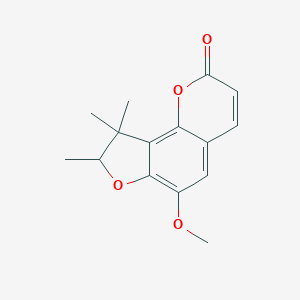
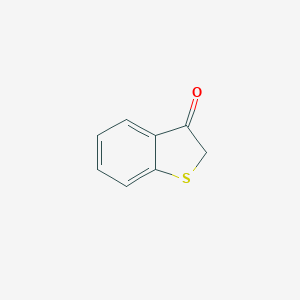
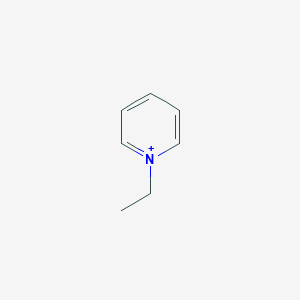
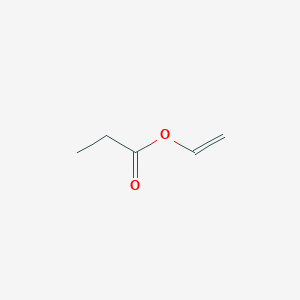
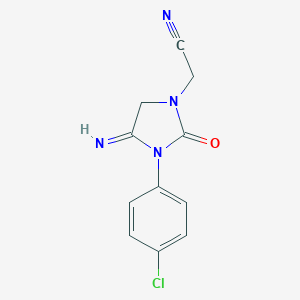
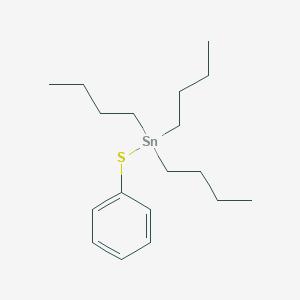
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
